3-cyclohexyl-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide
Description
Properties
IUPAC Name |
3-cyclohexyl-N-[2-[5-[(3-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN5O2/c24-19-8-4-7-18(13-19)15-28-16-26-22-20(23(28)31)14-27-29(22)12-11-25-21(30)10-9-17-5-2-1-3-6-17/h4,7-8,13-14,16-17H,1-3,5-6,9-12,15H2,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIULFABFCLTFOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo-pyrimidinone derivatives are a well-studied class due to their structural resemblance to purine bases, enabling interactions with enzymes and receptors. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Observations:
Core Flexibility: The pyrazolo[3,4-d]pyrimidinone core in the target compound allows for planar stacking interactions with ATP-binding pockets, similar to palbociclib’s pyrido-pyrimidine core. However, the imidazo[1,2-a]pyrimidinone core in 3h introduces a fused imidazole ring, which may alter conformational flexibility and binding kinetics .
Substituent Impact :
- The 3-fluorobenzyl group in the target compound likely enhances lipophilicity and π-π stacking compared to 3h ’s ethoxy-phenyl group, which prioritizes hydrogen bonding via the ether oxygen.
- The cyclohexyl-propanamide side chain may improve metabolic stability over palbociclib’s piperazine moiety, which is prone to oxidative metabolism.
Activity Gaps: While 3h exhibits strong EGFR inhibition (IC₅₀ = 12 nM), the target compound’s activity remains uncharacterized in the provided evidence.
Research Findings and Limitations
- Synthetic Challenges : The propanamide linkage in the target compound may introduce steric hindrance during synthesis, contrasting with the more straightforward acrylamide coupling in 3h .
- SHELX-refined crystallographic data for the target compound are also absent .
- Pharmacokinetic Predictions : The cyclohexyl group may enhance blood-brain barrier penetration compared to 3h , but this remains speculative without ADME studies.
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing this compound, and how is its structural integrity confirmed?
- Synthesis Steps :
-
The pyrazolo[3,4-d]pyrimidine core is typically synthesized via cyclocondensation of precursors like aminopyrazoles with β-ketoesters or nitriles under acidic conditions .
-
Subsequent functionalization (e.g., alkylation with 3-fluorobenzyl bromide) and propanamide coupling (via EDC/HOBt-mediated amidation) are critical .
- Structural Confirmation :
-
NMR : 1H/13C NMR identifies substituents (e.g., cyclohexyl protons at δ ~1.2–1.8 ppm; pyrimidine carbonyl at δ ~165 ppm) .
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LC-MS : Confirms molecular weight (e.g., [M+H]+ ion matching theoretical mass) and purity (>95%) .
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X-ray Crystallography : SHELXL refines crystal structures to validate stereochemistry and hydrogen-bonding networks .
Table 1: Key Analytical Parameters
Technique Parameters Observations 1H NMR 500 MHz, CDCl₃ δ 7.8–8.2 (pyrimidine H), δ 4.3 (CH₂ of propanamide) LC-MS ESI+, m/z [M+H]+ = 510.2 (calc. 510.3) HPLC C18 column, 90% MeOH Retention time: 12.3 min; purity >98%
Q. How is the compound’s stability assessed under varying experimental conditions?
- Methodology :
- Thermal Stability : Thermogravimetric analysis (TGA) at 25–300°C to detect decomposition .
- Solubility : Tested in DMSO, PBS, and ethanol; precipitation monitored via dynamic light scattering (DLS) .
- pH Stability : Incubate in buffers (pH 2–10) for 24h; analyze degradation by HPLC .
Advanced Research Questions
Q. How can computational methods guide the optimization of this compound’s bioactivity?
- Approach :
- Docking Studies : Use AutoDock Vina to predict binding affinity to target enzymes (e.g., kinases) based on the pyrazolo[3,4-d]pyrimidine scaffold .
- QSAR Modeling : Correlate substituent electronegativity (e.g., 3-fluorobenzyl) with inhibitory activity using Gaussian-based DFT calculations .
- Case Study : Fluorine’s electron-withdrawing effect enhances kinase inhibition by 15% compared to non-fluorinated analogs .
Q. How should researchers address contradictions in structure-activity relationship (SAR) data?
- Strategies :
- Comparative Spectroscopy : Contrast NMR data of active vs. inactive analogs to identify critical functional groups (e.g., cyclohexyl vs. phenyl substituents) .
- Crystallographic Overlays : SHELX-refined structures reveal conformational differences impacting target binding .
Q. What advanced synthetic strategies improve yield for sensitive intermediates?
- Methods :
- Flow Chemistry : Continuous synthesis of oxidation-prone intermediates (e.g., 4-oxo-pyrimidine) minimizes decomposition .
- Microwave Assistance : Reduces reaction time for cyclization steps (e.g., from 12h to 30 min at 120°C) .
- Optimization Table :
| Step | Conventional Yield | Optimized Yield | Conditions |
|---|---|---|---|
| Cyclization | 45% | 78% | MW, 120°C, DMF |
| Amidation | 60% | 85% | EDC/HOBt, 0°C, DCM |
Q. How can researchers validate target engagement in cellular assays?
- Experimental Design :
- Cellular Thermal Shift Assay (CETSA) : Monitor compound-induced stabilization of target proteins in lysates .
- Fluorescence Polarization : Track competitive binding with fluorescent probes (e.g., FITC-labeled ATP for kinase targets) .
Data Contradiction Analysis
Q. Conflicting reports on the role of the cyclohexyl group: How to resolve this?
- Hypothesis Testing :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
